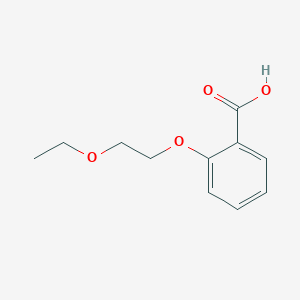

2-(2-Ethoxyethoxy)benzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-ethoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQIDUFDIUHVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586410 | |

| Record name | 2-(2-Ethoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367513-75-5 | |

| Record name | 2-(2-Ethoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Ethoxyethoxy Benzoic Acid

Direct Synthesis Strategies for 2-(2-Ethoxyethoxy)benzoic Acid

Direct synthesis strategies focus on introducing the ethoxyethoxy side chain onto a pre-existing benzoic acid framework or converting a closely related precursor into the final acid.

A primary method for synthesizing derivatives like this compound is through the alkylation of a hydroxyl-substituted benzoic acid, such as salicylic (B10762653) acid. This process, a variation of the Williamson ether synthesis, typically involves reacting the phenoxide ion of the salicylic acid with a suitable ethoxyethoxy-containing alkylating agent.

The alkylation of salicylic acid has been studied extensively, often employing long-chain olefins in the presence of an acid catalyst like sulfuric acid to produce alkylsalicylic acids for use as oil additives. google.com While these studies focus on different alkyl groups, the fundamental principles of Friedel-Crafts alkylation are relevant. For the synthesis of this compound, the strategy would be adapted to use an ethoxyethoxy-functionalized reactant. For instance, O-alkylation of a 2-hydroxy benzoic acid methyl ester can be achieved using a reagent like 1-bromo-2-fluoroethane (B107303) in the presence of a base such as potassium carbonate. nih.gov A similar approach using an ethoxyethoxy halide would yield the desired ether linkage.

The reaction of 4-hydroxy-benzoic acid methyl ester with 2-(2-chloroethoxy)ethanol (B196239) or 2-(2-(2-chloroethoxy)ethoxy)ethanol in the presence of potassium carbonate demonstrates the feasibility of attaching such side chains to a benzene (B151609) ring. nih.gov

Table 1: Alkylation Reaction Parameters for Salicylic Acid

| Parameter | Condition | Outcome/Observation | Source |

|---|---|---|---|

| Catalyst | Sulfuric Acid (80%) | Effective for alkylation with long-chain olefins. | google.com |

| Catalyst | Amberlyst® 15 | Ineffective; virtually no alkylsalicylic acid formed. | google.com |

| Reactant | 2-methyl-1-undecene | Alkylation successful at temperatures between 40-75°C. | google.com |

| Temperature | 60°C | Optimal temperature for purity with 2-methyl-1-undecene. | google.com |

A common and crucial final step in the synthesis of this compound is the hydrolysis of its corresponding ester, such as ethyl or methyl 2-(2-ethoxyethoxy)benzoate. This transformation converts the ester group into the desired carboxylic acid functionality.

The process typically involves heating the ester with an aqueous base, like sodium hydroxide (B78521), followed by acidification. sserc.org.uk This alkaline hydrolysis first produces the sodium salt of the benzoic acid (sodium 2-(2-ethoxyethoxy)benzoate), which is soluble in the aqueous medium. Subsequent addition of a strong acid, such as hydrochloric acid, protonates the carboxylate anion, leading to the precipitation of the less soluble this compound. sserc.org.uk The product can then be isolated by filtration and purified, often by recrystallization.

Another pathway to the carboxylic acid is through the oxidation of the corresponding aldehyde. 2-(2-Ethoxyethoxy)benzaldehyde can be oxidized to this compound using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com Furthermore, some synthetic routes for related benzoic acid derivatives involve the hydrolysis of benzonitrile (B105546) derivatives under the action of an enzyme catalyst. google.com

Table 2: Hydrolysis Reaction Details

| Starting Material | Reagents | Product | Source |

|---|---|---|---|

| Ethyl benzoate | 1. Sodium hydroxide (alkaline hydrolysis) 2. Hydrochloric acid (acidification) | Benzoic acid | sserc.org.uk |

| 2-Fluoroethoxy methyl ester | Sodium hydroxide in aqueous methanol (B129727) | 2-Fluoroethoxy benzoic acid | nih.gov |

| 2-(5-methyl-2-ethoxybenzoylamino)pyridine-1-oxide | 1. Sodium hydroxide in ethanol (B145695) 2. Hydrochloric acid (acidification) | m-Methylbenzoic acid | google.com |

Alkylation Approaches with Ethoxyethoxy Moieties

Precursor Synthesis and Intermediate Chemistry

The key precursor for introducing the side chain is often 2-(2-Ethoxyethoxy)ethanol. This compound, also known by trade names like Carbitol, is a colorless liquid produced industrially by the ethoxylation of ethanol. wikipedia.org In this chemical reaction, ethylene (B1197577) oxide is added to ethanol. The process can be catalyzed to produce a range of products, including diethylene glycol monoethyl ether (2-(2-Ethoxyethoxy)ethanol) and triethylene glycol monoethyl ether (TGEE). oecd.org

This alcohol can then be converted into a more reactive species for alkylation, such as an alkyl halide (e.g., 2-(2-ethoxyethoxy)ethyl chloride) or a tosylate, to facilitate its reaction with a phenolic substrate.

Modern organic synthesis offers advanced techniques for functionalizing aromatic rings that can be applied to the synthesis of complex benzoic acid derivatives. While classical methods often rely on electrophilic aromatic substitution, newer methods allow for more direct and selective modifications.

One such powerful technique is the transition-metal-catalyzed C-H bond functionalization. For instance, palladium (Pd) catalysts have been used for the selective meta-C-H olefination and acetoxylation of benzoic acid derivatives. nih.gov Although direct ortho-C-H functionalizations have been more extensively studied, the development of templates, such as a nitrile-based sulfonamide, has enabled the challenging meta-C-H activation of electron-poor arenes like benzoic acids. nih.gov This approach provides a step-economical way to build molecular complexity directly onto the benzoic acid scaffold.

Preparation of Ethoxyethoxy-Functionalized Precursors

Catalytic Approaches in the Synthesis of Benzoic Acid Derivatives

Catalysis is fundamental to the efficient and selective synthesis of benzoic acid derivatives. Various catalytic systems are employed to facilitate key transformations.

In alkylation reactions, strong Brønsted acids like sulfuric acid are classic catalysts. google.com However, solid acid catalysts, such as acidic ion-exchange resins, have also been explored, though with varying success depending on the specific reaction. google.com For ether synthesis, copper-based catalysts, like cuprous chloride (CuCl), have been shown to be effective. A patented method for synthesizing 2-ethoxybenzoic acid derivatives uses a CuCl catalyst in the presence of a base to facilitate the ethoxylation of a benzoic acid precursor functionalized with a directing group. google.com

Enzymatic catalysis offers a green and highly selective alternative for certain transformations. For example, nitrilase enzymes can catalyze the hydrolysis of benzonitrile derivatives to the corresponding benzoic acids under mild, aqueous conditions, representing an environmentally friendly production method. google.com In addition to these, organocatalysis has emerged as a significant field; even benzoic acid itself can act as an inexpensive and non-toxic organocatalyst for certain multi-component reactions, such as the Biginelli reaction. buketov.edu.kz

Table 3: Catalysts in Benzoic Acid Derivative Synthesis

| Reaction Type | Catalyst | Example Application | Source |

|---|---|---|---|

| Alkylation | Sulfuric Acid | Alkylation of salicylic acid with olefins. | google.com |

| C-H Functionalization | Palladium (Pd) | meta-C-H olefination of benzoic acid derivatives. | nih.gov |

| Ethoxylation | Cuprous Chloride (CuCl) | Synthesis of 2-ethoxybenzoic acid from a directed precursor. | google.com |

| Hydrolysis | Nitrilase (Enzyme) | Conversion of benzonitrile derivatives to benzoic acids. | google.com |

Copper-Catalyzed Reactions in Ethoxybenzoic Acid Synthesis

Copper-catalyzed cross-coupling reactions are a cornerstone of C-O bond formation, providing a direct method for the synthesis of aryl ethers. The Ullmann condensation, a classic example of such a reaction, involves the copper-promoted coupling of an aryl halide with an alcohol. wikipedia.orgbyjus.com For the synthesis of this compound or its precursors, this typically involves reacting a 2-halobenzoic acid derivative with 2-ethoxyethanol (B86334) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org

Traditional Ullmann reactions often required harsh conditions, including high temperatures (over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgbyjus.com Modern advancements have led to milder and more efficient catalytic systems. The use of soluble copper(I) salts, such as cuprous chloride (CuCl) or copper(I) iodide (CuI), often in combination with ligands, has significantly improved the scope and functional group tolerance of the reaction. nih.govresearchgate.net Ligands such as phenanthroline, picolinic acid, or N,N-dimethylglycine can accelerate the catalytic cycle, allowing the reaction to proceed at lower temperatures. nih.gov

A more recent approach involves a directing group-assisted, copper-catalyzed C-H activation strategy. A patent for the synthesis of 2-ethoxybenzoic acid compounds describes a method where a bidentate directing group is installed on the benzoic acid starting material. google.com This directs the copper catalyst to the ortho C-H bond, facilitating a direct reaction with an alcohol like ethanol. google.com This methodology, catalyzed by inexpensive cuprous chloride, offers high yields and avoids the need for pre-functionalized aryl halides. google.com After the ethoxylation step, the directing group can be removed under mild conditions to yield the final 2-ethoxybenzoic acid product. google.com This strategy could be directly applicable to the synthesis of this compound by using 2-ethoxyethanol as the alcohol component.

Table 1: Examples of Copper-Catalyzed Reaction Conditions for Aryl Ether Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application | Reference |

|---|---|---|---|---|---|---|

| Cu powder | None | KOH | - | >210 | Traditional Ullmann Ether Synthesis | wikipedia.org |

| CuI | Phenanthroline | K₂CO₃ | Pyridine | 130 | Goldberg Reaction (C-N coupling) | wikipedia.org |

| CuI | Picolinic Acid | K₃PO₄ | DMSO | 100-125 | Hindered Diaryl Ether Synthesis | nih.gov |

| CuCl | N-O Bidentate Directing Group | K₂CO₃ | Ethanol/Pyridine | 130 | Directed C-H Ethoxylation | google.com |

Palladium-Organophotoredox Catalysis for Aryl Carboxylic Acid Functionalization

Dual catalytic systems that merge palladium catalysis with organophotoredox catalysis have emerged as powerful tools for the functionalization of C-H bonds under mild conditions. nih.gov This methodology is particularly relevant for aryl carboxylic acids, which can be challenging substrates for other methods. Recent research has demonstrated a dual palladium-photoredox mediated tandem C-H olefination and cyclization of aryl carboxylic acids. nih.gov

This process allows for the reaction of aryl carboxylic acids with both terminal and internal alkenes, using molecular oxygen as a sustainable oxidant, to produce a variety of isobenzofuranone derivatives. nih.gov The reaction is believed to proceed through an oxopalladation-protodemetallation mechanism. nih.gov The versatility of this method has been showcased through the late-stage functionalization of various drugs that contain a carboxylic acid moiety. nih.gov While not explicitly demonstrated on this compound, the general applicability to aryl carboxylic acids suggests it as a viable substrate for creating complex, functionalized derivatives. nih.govacs.org

Another application of this dual catalytic approach is the decarboxylative coupling of carboxylic acids with various electrophiles. nih.gov By using an iridium photosensitizer, an oxidative radical decarboxylation can be achieved, allowing for the coupling of carboxylic acids that are not amenable to traditional thermal decarboxylation methods. nih.gov This opens pathways for C(sp³)–C(sp³) bond formation, expanding the synthetic utility of carboxylic acids as starting materials. nih.gov

Derivatization Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a highly versatile functional handle, allowing this compound to be converted into a wide array of derivatives, most notably esters and amides. cymitquimica.com

Esterification Processes and Ester Derivatives

Esterification is a fundamental transformation of carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, reacting this compound with methanol or ethanol would yield the corresponding methyl or ethyl ester. nih.gov The synthesis of more complex esters, such as 2-(2-ethoxyethoxy)ethyl benzoate, can also be achieved through this or similar methods. smolecule.comlookchem.com In some cases, diazomethane (B1218177) can be used to form methyl esters, although care must be taken as side reactions like transesterification can occur if alcohol is present. cdnsciencepub.com

Table 2: Representative Ester Derivatives of this compound

| Ester Name | Alcohol Reactant | Potential Synthetic Method |

|---|---|---|

| Methyl 2-(2-ethoxyethoxy)benzoate | Methanol | Fischer Esterification |

| Ethyl 2-(2-ethoxyethoxy)benzoate | Ethanol | Fischer Esterification |

| 2-(2-Ethoxyethoxy)ethyl 2-(2-ethoxyethoxy)benzoate | 2-Ethoxyethanol | Fischer Esterification |

| Benzyl 2-(2-ethoxyethoxy)benzoate | Benzyl Alcohol | Fischer Esterification |

Amidation and Benzamide (B126) Formation

The conversion of this compound to its corresponding benzamide derivatives is another crucial transformation. This is typically accomplished by activating the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.

Common methods for activation include:

Conversion to an Acyl Chloride : The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-(2-ethoxyethoxy)benzoyl chloride. This intermediate readily reacts with an amine to form the amide bond.

Use of Coupling Reagents : A wide variety of coupling reagents can be used to promote amidation directly from the carboxylic acid and amine. Widely used examples include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov

These methods have been used to synthesize a range of benzamide derivatives from substituted benzoic acids for various applications. nih.govnih.gov

Table 3: Representative Amide Derivatives of this compound

| Amide Name | Amine Reactant | Potential Synthetic Method |

|---|---|---|

| 2-(2-Ethoxyethoxy)benzamide | Ammonia | Acyl Chloride or Coupling Agent |

| N-Methyl-2-(2-ethoxyethoxy)benzamide | Methylamine | Acyl Chloride or Coupling Agent |

| N,N-Diethyl-2-(2-ethoxyethoxy)benzamide | Diethylamine | Acyl Chloride or Coupling Agent |

| 2-(2-Ethoxyethoxy)-N-(pyridin-2-ylmethyl)benzamide | (Pyridin-2-yl)methanamine | Coupling Agent (e.g., DCC) |

Chemical Reactivity and Intermolecular Interactions of 2 2 Ethoxyethoxy Benzoic Acid

Reaction Mechanisms and Pathways

The synthesis of 2-(2-ethoxyethoxy)benzoic acid can be achieved through various pathways. A common method involves the oxidation of the corresponding aldehyde, 2-(2-ethoxyethoxy)benzaldehyde, using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com Another synthetic route starts from salicylic (B10762653) acid derivatives, which undergo etherification. For instance, the synthesis of similar compounds has been achieved by reacting a hydroxyl-substituted benzoic acid ester with an appropriate chloroethoxy derivative in the presence of a base like potassium carbonate. nih.gov A patent describes the synthesis of 2-ethoxybenzoic acid compounds starting from an aromatic amido pyridine-1-oxide, which is then ethoxylated and hydrolyzed to the final benzoic acid derivative. google.com

As a benzoic acid derivative, this compound can participate in typical reactions of carboxylic acids, such as esterification and amidation. cymitquimica.com For example, it can be coupled with amines using reagents like N,N'-dicyclohexylcarbodiimide (DCC) to form benzamides. nih.gov The carboxylic acid group can also react with diazomethane (B1218177) to form the corresponding methyl ester. wordpress.com

Electrophilic and Nucleophilic Reactivity of Aromatic and Carboxylic Acid Centers

The reactivity of the aromatic ring in this compound is influenced by two competing substituents: the deactivating carboxylic acid group and the activating ethoxyethoxy group. The carboxylic acid group is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution. Conversely, the ether-containing substituent is an ortho-, para-directing group due to the electron-donating nature of the ether oxygen. The interplay of these groups dictates the regioselectivity of electrophilic substitution reactions. researchgate.net For instance, in similar substituted aromatic systems, electrophilic attack often occurs at the position most favored by the activating group. researchgate.net

The carboxylic acid center is a key site for nucleophilic reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for the formation of a wide range of derivatives. The hydroxyl group of the carboxylic acid can be protonated under acidic conditions, enhancing the electrophilicity of the carbonyl carbon for reactions like Fischer esterification. nih.gov In the presence of a strong base, the acidic proton is removed to form a carboxylate anion, which can then act as a nucleophile in certain reactions.

Hydrolytic Stability of Related Ether and Ester Linkages

The ether linkages within the 2-(2-ethoxyethoxy) side chain are generally stable, particularly under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of ether bonds can occur. The stability of ether linkages is crucial for applications where the molecule must remain intact. vulcanchem.com In compounds with similar poly(ethylene glycol) (PEG) chains, the ether linkages have been shown to be resistant to hydrolysis in physiological pH ranges. vulcanchem.com

Ester derivatives of this compound, such as the methyl or ethyl ester, are susceptible to hydrolysis. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt and the corresponding alcohol. Acid-catalyzed hydrolysis is a reversible equilibrium process. The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric and electronic properties of the ester.

Interactions with Oxidizing Agents and Thermal Stability Considerations

The aromatic ring of this compound is generally resistant to oxidation under mild conditions. However, the ether side chain can be susceptible to oxidation, potentially leading to cleavage of the C-O bonds. Strong oxidizing agents under harsh conditions can lead to the degradation of the molecule. For instance, the oxidation of ω-phenyl fatty acids with potassium permanganate has been shown to preferentially occur at the position alpha to the phenyl group. psu.edu In the context of similar compounds, stabilized o-iodoxybenzoic acid has been used for selective oxidation reactions. google.com

Regarding thermal stability, benzoic acid derivatives generally exhibit moderate to high thermal stability. The decomposition temperature is influenced by the nature of the substituents on the aromatic ring. For the related compound 2-ethoxybenzoic acid, the melting point is between 19.3 and 20 °C. fishersci.fr The thermal stability of compounds containing ether linkages can be influenced by the length of the ether chain, with higher molecular weight derivatives sometimes showing increased thermal stability. Thermal decomposition can lead to the release of carbon monoxide and carbon dioxide. fishersci.fr

| Property | Value/Observation | Source |

| Synthesis Precursor | 2-(2-Ethoxyethoxy)benzaldehyde | evitachem.com |

| Common Oxidizing Agent for Synthesis | Potassium permanganate | evitachem.com |

| Melting Point (of 2-Ethoxybenzoic acid) | 19.3 - 20 °C | fishersci.fr |

| General Reactivity | Can undergo esterification and amidation | cymitquimica.com |

| Ether Linkage Stability | Resistant to hydrolysis in physiological pH ranges | vulcanchem.com |

| Thermal Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2) | fishersci.fr |

Medicinal Chemistry and Biological Activity of 2 2 Ethoxyethoxy Benzoic Acid and Its Derivatives

Pharmacological Relevance of Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a significant class of compounds in medicinal chemistry, serving as foundational scaffolds for a wide array of therapeutic agents. chemicalbook.com These molecules are biologically active and are frequently utilized as building blocks for the synthesis of drugs and other bioactive molecules. chemicalbook.com The pharmacological versatility of this class is extensive, with derivatives exhibiting properties that are useful in treating a range of conditions. For instance, certain benzoic acid derivatives have been developed as antimicrobial and antifungal agents, leveraging their ability to disrupt the cellular functions of microorganisms. chemicalbook.comijcrt.orgresearchgate.net They are commonly used as preservatives in food, cosmetic, and pharmaceutical products due to these antimicrobial properties. chemicalbook.com

Beyond antimicrobial applications, the benzoic acid scaffold is integral to drugs with diverse mechanisms of action. uef.fi This includes their use in developing treatments for neurodegenerative diseases like Alzheimer's, where they have been investigated as inhibitors of enzymes such as acetylcholinesterase. chemicalbook.com Furthermore, derivatives have shown potential as anti-inflammatory, antioxidant, anticancer, and antiviral agents. ijcrt.orgresearchgate.netmdpi.com The structural simplicity and synthetic tractability of the benzoic acid core allow for extensive chemical modification, enabling the optimization of pharmacological profiles to target specific enzymes or receptors. This has led to their investigation as inhibitors for targets like dihydrofolate reductase in M. tuberculosis and as agents for managing metabolic and cardiovascular diseases. uef.fiucanr.edu

Mechanisms of Biological Action

Prostaglandin E2 (PGE2) receptors, particularly the EP2, EP3, and EP4 subtypes, are critical mediators in processes such as inflammation and pain. wikipedia.orgelifesciences.org Antagonism of these receptors is a therapeutic strategy for various inflammatory conditions. While a number of benzoic acid derivatives have been developed as antagonists for these receptors, specific data directly linking 2-(2-Ethoxyethoxy)benzoic acid to EP3 or EP4 receptor antagonism is not prominently available in the reviewed literature. For example, (S)-4-(1-(5-chloro-2-(4-fluorophenyoxy) benzamido)ethyl) benzoic acid has been identified as a selective EP4 antagonist, demonstrating that the benzoic acid scaffold is suitable for targeting this receptor. nih.gov Another compound, EP4 antagonist 14, which also contains a benzoic acid moiety, is a potent antagonist of the EP4 receptor with an IC50 value of 1.1 nM. caymanchem.com These examples show the potential of the broader class, although direct activity of this compound itself on these specific receptors is not detailed.

Striatal-enriched protein tyrosine phosphatase (STEP) is a neuron-specific enzyme that has emerged as a drug target for neurodegenerative disorders, including Alzheimer's disease. nih.govresearchgate.net Inhibition of STEP is considered a promising approach to ameliorate cognitive deficits associated with these conditions. researchgate.net Recently, a series of novel benzoic acid derivatives has been designed and synthesized as STEP inhibitors. nih.gov Within this research, one compound, designated as 14b , demonstrated significant STEP inhibitory activity and showed selectivity over other protein tyrosine phosphatases (PTPs). nih.gov This compound also exhibited neuroprotective effects in cellular models. nih.gov While this demonstrates the utility of the benzoic acid scaffold for creating STEP inhibitors, specific research detailing the activity of this compound as a STEP inhibitor is not available in the provided sources.

The enzyme soluble epoxide hydrolase (sEH) is a key player in the metabolism of epoxy fatty acids, which are important endogenous mediators in the regulation of blood pressure and inflammation. nih.govresearchgate.net Inhibition of sEH is a validated therapeutic strategy for managing pain and inflammation. nih.gov N,N'-disubstituted ureas are a well-established class of potent sEH inhibitors. nih.gov

A urea (B33335) derivative structurally related to this compound, known as 1-adamantan-1-yl-3-{5-[2-(2-ethoxyethoxy)ethoxy]pentyl}urea (AEPU) , has been identified as a potent sEH inhibitor. ucanr.eduresearchgate.netnih.gov The inclusion of the ethoxyethoxy moiety in compounds like AEPU was a strategy to improve water solubility while maintaining high inhibitory potency against sEH. nih.gov This highlights the direct relevance of the 2-(2-ethoxyethoxy) structural feature in the design of effective sEH inhibitors. The development of such inhibitors often involves creating urea or amide derivatives of a parent acid structure to interact effectively with the enzyme's active site. ucanr.edu Another potent sEH inhibitor built upon a benzoic acid framework is trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB) , which shows inhibitory activity in the nanomolar range. ucanr.eduacs.org

Below is a table of related urea-based compounds and their reported activity against soluble epoxide hydrolase.

| Compound Name | Abbreviation | Target Enzyme | Reported Activity (IC₅₀) |

| 1-adamantan-1-yl-3-{5-[2-(2-ethoxyethoxy)ethoxy]pentyl}urea | AEPU | Soluble Epoxide Hydrolase (sEH) | Potent inhibitor (specific IC₅₀ not cited) ucanr.edunih.gov |

| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | t-AUCB | Human Soluble Epoxide Hydrolase (sEH) | 1.3 ± 0.05 nM ucanr.eduacs.org |

| 1,3-dibenzylurea | - | Human Soluble Epoxide Hydrolase (sEH) | ~222 nM (for a related derivative) nih.gov |

Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibition

Transporter Activation Mechanisms

Research has identified the Organic Anion Transporter 2 (OAT2), a protein primarily expressed in the liver and to a lesser extent in the kidney, as a key transporter involved in the efflux of glutamate (B1630785) from hepatocytes. nih.govresearchgate.netnih.gov OAT2, encoded by the SLC22A7 gene, is located in the sinusoidal membrane of hepatocytes in both rats and humans. nih.govsolvobiotech.com Its physiological role has been clarified as a glutamate efflux transporter, contributing to the hepatic release of glutamate into the blood. nih.govsolvobiotech.com

Studies using isolated perfused rat liver and heterologous expression of human and rat OAT2 in cell lines have demonstrated that certain molecules can significantly stimulate this glutamate efflux. nih.govresearchgate.net Benzoic acid, in particular, has been shown to be a potent activator of OAT2-mediated glutamate efflux. nih.govresearchgate.net When added to the external medium of cells expressing OAT2, benzoic acid at a concentration of 1 mmol/L was found to increase the specific efflux of glutamate by up to 20-fold. nih.govresearchgate.net Interestingly, this effect is not due to benzoic acid being a substrate for the transporter and causing trans-stimulation; experiments have shown that OAT2 expression does not lead to increased uptake of benzoic acid. nih.govresearchgate.net The proposed mechanism suggests that stimulators like benzoic acid bind to a distinct extracellular site on the OAT2 protein. nih.govresearchgate.net This binding is thought to accelerate the relocation of the empty substrate-binding site to the inner side of the cell membrane, thereby facilitating the outward transport of glutamate. nih.govresearchgate.net This activation mechanism could be beneficial in therapeutic contexts, such as in patients with urea cycle defects, where enhanced glutamate efflux is desired. nih.govresearchgate.net

Table 1: Effect of Benzoic Acid on OAT2-Mediated Efflux

| Activator | Transporter | Experimental System | Concentration | Effect on Glutamate Efflux | Reference |

| Benzoic Acid | Human and Rat OAT2 | Heterologously expressed in 293 cells | 1 mmol/L | Up to 20-fold increase | nih.govresearchgate.net |

| Benzoic Acid | N/A | Isolated perfused rat liver | Not specified | Up to 7-fold stimulation of glutamate release | nih.gov |

Therapeutic Applications and Potential

The chemical scaffold of this compound is related to compounds known for their anti-inflammatory and analgesic properties. Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting bioactivity. Some related compounds are noted to possess anti-inflammatory and analgesic effects. For instance, soluble epoxide hydrolase inhibitors (sEHIs) with structural similarities have demonstrated anti-inflammatory and analgesic effects in various animal models. nih.gov The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves the modification of benzoic acid structures to enhance activity and reduce side effects. mdpi.com Studies on 5-acetamido-2-hydroxy benzoic acid derivatives, for example, have shown significant anti-nociceptive activity in mouse models. mdpi.com These findings support the potential for derivatives of benzoic acid to be developed as therapeutic agents for pain and inflammation. mdpi.com

Table 2: Analgesic Activity of Related Benzoic Acid Derivatives

| Compound | Model | Assay | Result | Reference |

| 5-acetamido-2-hydroxy benzoic acid derivative (PS3) | Mouse | Acetic acid-induced writhing test | 74-75% reduction in painful activity | mdpi.com |

| Adamantyl-containing sEHIs | Animal Models | Various | Demonstrated anti-inflammatory and analgesic effects | nih.gov |

Phenolic acids, a class that includes benzoic acid derivatives, have been investigated for their neuroprotective roles. mdpi.com These compounds have shown potential in mitigating neuronal cell death, which is a factor in neurodegenerative diseases. frontiersin.org The mechanisms underlying these neuroprotective effects often involve combating oxidative stress, a condition characterized by an accumulation of damaging reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov

In primary cultures of cerebellar granule neurons, common phenolic acid metabolites such as 4-hydroxybenzoic acid and protocatechuic acid have been shown to protect against oxidative stress induced by hydrogen peroxide. nih.gov This is significant because H₂O₂ is implicated in the neuronal death associated with neurodegenerative conditions. nih.gov The neuroprotective potential of these compounds is also linked to their ability to upregulate antioxidant enzymes and regulate cellular redox homeostasis through pathways like the Nrf2 signaling pathway. frontiersin.org Furthermore, some derivatives have demonstrated the ability to inhibit apoptosis (programmed cell death) by modulating key factors in mitochondrial function. frontiersin.org While direct studies on this compound are limited, the established neuroprotective capacity of related benzoic acid and phenolic acid structures in cellular models suggests a promising area for future investigation. mdpi.comnih.gov

Table 3: Neuroprotective Mechanisms of Related Phenolic Acids

| Compound Class/Example | Cellular Model | Stressor | Protective Mechanism | Reference |

| Phenolic Acids (4-Hydroxybenzoic acid, Protocatechuic acid) | Primary cerebellar granule neurons | Hydrogen Peroxide (H₂O₂) | Mitigation of oxidative stress | nih.gov |

| Herbal Compounds (e.g., Salidroside) | Neuronal cells | ROS | Suppression of intracellular ROS, induction of antioxidant enzymes | frontiersin.org |

| Phenolic Acids | General | Neuroinflammation, Apoptosis, Glutamate-induced toxicity | Amelioration of various neurotoxic pathways | mdpi.com |

A significant body of research highlights the anticancer potential of compounds built on a benzoic acid nucleus. researchgate.netpreprints.org These derivatives have been synthesized and evaluated against various human cancer cell lines, showing a range of activities from moderate to potent. preprints.orgderpharmachemica.com For example, certain benzoic acid-substituted quinazolinone derivatives have demonstrated good anti-breast cancer activity against the MCF-7 cell line. preprints.orgderpharmachemica.com

The mechanisms behind the anticancer effects of benzoic acid derivatives are diverse. One notable mechanism is the inhibition of histone deacetylases (HDACs). nih.gov Certain hydroxylated benzoic acid derivatives, such as Dihydroxy Benzoic Acid (DHBA), have been identified as potential HDAC inhibitors that can suppress cancer cell growth. nih.gov This inhibition can lead to the induction of reactive oxygen species (ROS) and apoptosis mediated by caspase-3. nih.gov Other synthetic derivatives have been shown to induce apoptosis in HCT-116 and MCF-7 cancer cell lines, with some compounds exhibiting high efficacy. preprints.org The versatility of the benzoic acid scaffold allows for the synthesis of a wide array of derivatives, including imidazole-based and triazole-hybrid compounds, which have also shown promising anticancer activity. preprints.orgjchemlett.com This ongoing research underscores the importance of the benzoic acid structure as a template for developing new anticancer agents. researchgate.net

Table 4: Anticancer Activity of Selected Benzoic Acid Derivatives

| Derivative Class | Cancer Cell Line | Observed Effect | Potential Mechanism | Reference |

| Quinazolinone-substituted benzoic acids | MCF-7 (Breast Cancer) | Moderate to good anticancer activity | Inhibition of tyrosine kinase domain | preprints.orgderpharmachemica.com |

| Dihydroxy Benzoic Acid (DHBA) | Cultured cancer cells | HDAC inhibition, growth inhibition, apoptosis induction | HDAC inhibition, ROS induction, Caspase-3 mediation | nih.gov |

| Imidazolyl benzoic acid derivatives | Not specified | Good anticancer activity | Not specified | jchemlett.com |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast Cancer) | High anticancer activity (IC50 value 15.6 µM) | Apoptosis induction | preprints.org |

Derivatives of benzoic acid are valuable tools in the field of proteomics, particularly in mass spectrometry. creative-proteomics.com Stable isotope-labeled compounds, including deuterated 2-(2-Ethoxyethoxy)ethanol, are widely used in proteomics and metabolomics for tracer research. medchemexpress.com In the technique of Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry, a matrix is required to absorb energy from the laser and facilitate the ionization of the analyte. creative-proteomics.com

Several benzoic acid derivatives serve as effective matrices in this context. Specifically, 2,5-dihydroxybenzoic acid (DHB) is one of the most commonly used matrices for the analysis of peptides, proteins, and glycoproteins. creative-proteomics.com The choice of matrix is critical for successful MALDI analysis, and the properties of benzoic acid derivatives make them suitable for a range of biomolecules. creative-proteomics.com This application is fundamental to peptide mass fingerprinting (PMF), a widespread proteomics method used to identify proteins. creative-proteomics.com The use of these compounds as matrices and as stable isotope-labeled standards demonstrates their essential role in modern proteomics research. creative-proteomics.commedchemexpress.com

Anticancer Activity of Related Benzoic Acid Derivatives

Structure-Activity Relationships (SAR) of Ethoxyethoxy-Substituted Benzoic Acids

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For ethoxyethoxy-substituted benzoic acids, SAR analysis focuses on two main areas: the modification of the ethoxyethoxy side chain and the substitution pattern on the aromatic benzoic acid core.

The length and substitution position of the alkoxy ether chain on the benzoic acid ring are critical determinants of pharmacological activity. These features can affect the molecule's solubility, lipophilicity, and ability to interact with specific binding pockets within a biological target.

Research into various benzoic acid derivatives has shown that modifying the ether chain length can modulate biological activity. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, which are investigated for treating hypertension and inflammation, the incorporation of polar functional groups and ether linkages into the inhibitor structure has been a key strategy to improve solubility and bioavailability. brieflands.com Derivatives featuring chains like -[5-[2-(ethoxyethoxy) ethoxy]pentyl]urea were developed to enhance these pharmacokinetic properties while maintaining potency. brieflands.comresearchgate.net

Table 1: Impact of Alkoxy Chain Characteristics on Benzoic Acid Derivatives' Properties

| Feature | Observation | Implication on Biological Activity | Source(s) |

| Chain Length | Increasing the number of ethoxy units (e.g., from ethoxy to ethoxyethoxyethoxy) can enhance water solubility. | Improved bioavailability and pharmacokinetic profile. May allow for better interaction with hydrophilic pockets in a target enzyme or receptor. | brieflands.comresearchgate.net |

| Chain Composition | Introduction of ether linkages is a common strategy to modify lipophilicity. | Balances lipophilic and hydrophilic properties, which is crucial for cell membrane permeability and interaction with biological targets. | brieflands.comnih.gov |

| Substitution Position | Ortho-substitution can lead to intramolecular hydrogen bonding between the ether and carboxylic acid groups. | Influences the molecule's conformation and the acidity of the carboxyl group, which can be critical for specific receptor binding and activity. | rsc.org |

Modifications to the benzoic acid core, by introducing various substituents, are a cornerstone of medicinal chemistry for optimizing drug candidates. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and biological function.

SAR studies on various classes of benzoic acid derivatives have provided valuable insights:

Electronic Effects : The introduction of electron-donating groups (like methoxy (B1213986) or hydroxyl) or electron-withdrawing groups (like halogens or nitro groups) can significantly impact the acidity of the carboxyl group and the electron density of the aromatic ring. For example, in the context of anti-sickling agents, it was found that strong electron-donating groups on the benzene (B151609) ring were an important feature for potent activity. iomcworld.com In contrast, for other targets, electron-withdrawing groups might be preferred to enhance interactions with electron-rich pockets in a receptor.

Steric Effects : The size and position of substituents can either facilitate a better fit into a binding pocket or cause steric hindrance that prevents binding. The choice of substituent is often guided by the topology of the target's active site.

In a study on Slingshot (SSH) phosphatase inhibitors, para-substituted benzoic acid derivatives were identified as effective. The top compound featured a complex rhodanine-based substituent, highlighting that large, specifically shaped groups can be crucial for achieving high potency and selectivity. nih.gov Similarly, research on hydroxy benzoic acid derivatives as potential anticancer agents showed that the specific placement of hydroxyl and other groups was critical for their cytotoxicity against cancer cell lines. researchgate.net

Table 2: Influence of Benzoic Acid Core Substituents on Biological Activity

| Substituent Type | Position | Example Finding | Potential Biological Implication | Source(s) |

| Electron-Donating Groups (e.g., -OH, -OCH₃) | Various | Enhance anti-sickling activity. | Increased potency for certain targets by modulating electronic interactions. | iomcworld.com |

| Hydrophilic Groups (e.g., -COOH, -CONH₂) | C-4 (para) | Increased potency of anti-cryptosporidium agents. | Improved interaction with hydrophilic binding pockets and potentially better solubility. | nih.gov |

| Halogens (e.g., -Cl) | C-3 (meta) | A 3-chloro-4-methoxybenzoic acid derivative strongly activated cathepsins B and L. | Enhanced binding affinity and activity through specific halogen bonding or electronic effects. | mdpi.comresearchgate.netnih.gov |

| Bulky Scaffolds (e.g., rhodanine-based) | C-4 (para) | Identified potent and selective inhibitors of Slingshot phosphatase. | Provides specific steric and electronic interactions required for high-affinity binding to a target enzyme. | nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and stability of molecules. At present, there are no specific DFT studies published that detail the molecular stability of 2-(2-ethoxyethoxy)benzoic acid. Such a study would typically involve geometry optimization to find the lowest energy conformation and calculation of thermodynamic parameters.

Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) maps are crucial for understanding the charge distribution and predicting reactive sites within a molecule. For this compound, dedicated NPA and MEP analyses have not been reported in the scientific literature. These analyses would reveal the electrophilic and nucleophilic regions, offering insights into its potential interactions.

Density Functional Theory (DFT) for Molecular Stability

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are currently no published molecular docking studies featuring this compound to identify its potential biological targets or binding affinities.

Prediction of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties is essential for the development of new materials for optoelectronic applications. The potential NLO properties of this compound have not been computationally predicted or experimentally measured in available research. Such studies would involve calculating hyperpolarizabilities to assess its NLO response.

Conformational Analysis and Energy Landscapes

Conformational analysis is key to understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and biological properties. While the synthesis of this compound suggests a flexible structure due to its ether linkage, a detailed conformational analysis and its corresponding energy landscape are not documented in the literature. Public databases do, however, provide some computationally predicted data, such as Collision Cross Section (CCS) values, which are influenced by the molecule's three-dimensional shape. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 211.09648 | 145.2 |

| [M+Na]+ | 233.07842 | 156.5 |

| [M+NH4]+ | 228.12302 | 152.1 |

| [M+K]+ | 249.05236 | 151.2 |

| [M-H]- | 209.08192 | 145.6 |

| [M+Na-2H]- | 231.06387 | 150.4 |

| [M]+ | 210.08865 | 146.7 |

| [M]- | 210.08975 | 146.7 |

| Data sourced from PubChemLite. uni.lu |

Advanced Materials Science Applications of 2 2 Ethoxyethoxy Benzoic Acid

Role as Building Blocks in Material Synthesis

The molecular architecture of 2-(2-ethoxyethoxy)benzoic acid makes it a valuable building block in the synthesis of new polymers and materials. Its carboxylic acid group provides a reactive site for esterification or amidation, while the ethoxyethoxy tail can influence the solubility, processability, and final properties of the resulting material.

Research into related compounds highlights the utility of the ethoxyethoxy moiety in polymer chemistry. For instance, the ethoxyethoxy group has been employed as a protective group in the synthesis of amphiphilic polymers. Poly(4-(1-ethoxyethoxy)styrene) is synthesized via living anionic polymerization and subsequently converted into derivatives like poly(4-hydroxystyrene) (PHS) and poly(4-(4-bromophenyloxy)styrene) (PBPOS) through post-polymerization reactions. rsc.org This strategy demonstrates the role of the ethoxyethoxy group in facilitating controlled polymerization processes to create well-defined polymer architectures. rsc.org

Furthermore, oligo(ethylene glycol) side chains, which are structurally similar to the 2-(2-ethoxyethoxy) group, are incorporated into various monomers to impart specific properties to the resulting polymers. Thiophene (B33073) monomers functionalized with oligoethylene glycol side chains, such as 3-(2-(2-(2-ethoxy)ethoxy)ethoxy)methyl thiophene, have been designed to produce linear nanostructures. researchgate.net The hydrophilic nature of these side chains is expected to prevent the collapse of the nanostructures. researchgate.net Similarly, block copolythiophenes incorporating segments of poly(3-(2-(2-methoxyethoxy)ethoxy)thiophene) have been synthesized, showcasing the integration of such building blocks into complex, all-conjugated polymer chains.

The benzoic acid component itself is a known building block for modifying polymer properties. Benzoic acid-terminated oligoesters have been developed as melt flow modifiers for thermoplastic coatings. google.com These oligoesters, with molecular weights in the range of 500 to 1500, effectively lower the melting point and improve the flow of high molecular weight polymers without significant plasticization at use temperatures. google.com This principle can be extended to oligoesters terminated with this compound, where the side chain could further tailor the miscibility and performance of the additive. Additionally, complex trifunctional building blocks containing moieties like (4-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)phenyl) are used for chemical probe synthesis, indicating the value of the ethoxyethoxy-phenyl structure in creating functional molecules. sigmaaldrich.com

Supramolecular Assembly and Self-Organization

Supramolecular assembly, the spontaneous organization of molecules into ordered structures through non-covalent interactions, is a key area where benzoic acid derivatives are actively studied. The interplay between the hydrogen-bonding capabilities of the carboxylic acid group and the nature of the side chain dictates the resulting architecture.

Amphiphilic homopolymers containing oligo(ethylene glycol) side chains are known to self-assemble into various nanostructures in aqueous environments. rsc.org For example, non-ionic amphiphilic homopolymers of poly(γ-oligo(ethylene glycol)-ε-caprolactone) readily form micelles in polar solvents. rsc.org These polymers can also exhibit thermoresponsive behavior, a property that is highly dependent on the length of the oligo(ethylene glycol) side chains, polymer concentration, and heating rate. rsc.orgkinampark.com This thermoresponsivity, often characterized by a Lower Critical Solution Temperature (LCST), allows for external control over the self-assembly process. kinampark.comscielo.br The hydrophilic nature of oligo(ethylene glycol) chains is also harnessed to improve the water solubility and create spatial separation between components in sensing systems. scielo.br

Development of Optoelectronic Materials

The incorporation of ethoxyethoxy moieties into organic molecules is an emerging strategy for the development of advanced optoelectronic materials. These flexible side chains can enhance the solubility and processability of conjugated molecules without significantly disrupting their electronic properties, and can also be used to tune interfacial characteristics in multilayer devices.

While research specifically on this compound for optoelectronics is not widely published, studies on structurally related compounds demonstrate the potential of this functional group. For instance, a complex molecule named 2-((7-(4-(bis(4-methoxyphenyl)amino)phenyl)−10-(2-(2-ethoxyethoxy)ethyl)−10H-phenoxazin-3-yl)methylene)malononitrile has been designed as a molecular bridge in perovskite solar cells. In this application, the ethoxyethoxy group likely contributes to the molecule's physical properties, enabling it to effectively bridge the perovskite and hole transport layers to facilitate efficient charge transport.

Furthermore, polymers containing oligo(ethylene glycol)-type side chains are being explored for various electronic applications. Donor-acceptor polymers incorporating thiophene monomers with pendent oligoethylene glycol chains have been synthesized for use in supercapacitors. researchgate.net These side chains can influence the morphology and ion transport within the polymer electrode, which are critical for device performance. researchgate.net The development of degradable nanogels from poly[oligo(ethylene glycol) methacrylate] (POEGMA) derivatives for biomedical applications also underscores the versatility of these polymers, which possess properties like non-immunogenicity that are beneficial for biocompatible electronics. mdpi.com The synthesis of block copolymers containing segments like poly(3-(2-(2-methoxyethoxy)ethoxy)thiophene) further illustrates the use of such building blocks in creating materials with tailored electronic and physical properties for advanced applications.

Environmental Fate and Ecotoxicological Considerations Academic Perspective

Biodegradation Pathways and Mechanisms

The complete biodegradation pathway for 2-(2-Ethoxyethoxy)benzoic acid is not extensively documented in publicly available scientific literature. However, insights into its likely metabolic fate can be derived from studies on its structural parent, benzoic acid, and other related aromatic compounds. The primary mechanism for the aerobic breakdown of aromatic compounds by microorganisms involves enzymatic-catalyzed oxidation. researchgate.net

Microbial degradation of benzoic acid is a well-studied process, often initiated by various bacterial and fungal strains. who.intscirp.org A common strategy employed by microorganisms is to convert structurally diverse aromatic pollutants into a few key dihydroxy intermediates, such as catechol. researchgate.netnih.gov These intermediates are then channeled into central metabolic pathways. researchgate.net

For benzoic acid, the degradation process in bacteria like Pseudomonas species often proceeds through the following key steps:

Initial Oxygenation : Benzoic acid is first converted to 1,2-dihydro-1,2-dihydroxybenzoic acid (DHB) by the enzyme benzoate-1,2-dioxygenase. nih.gov

Dehydrogenation : The DHB is then transformed into catechol. nih.gov

Ring Cleavage : The aromatic ring of catechol is subsequently cleaved. This can occur via two main routes:

Ortho-cleavage : The ring is broken between the two hydroxyl groups, leading to intermediates like cis,cis-muconic acid. researchgate.netnih.gov

Meta-cleavage : The ring is cleaved adjacent to one of the hydroxyl groups. researchgate.netnih.gov

Further Metabolism : The resulting aliphatic acids are further metabolized and funneled into the Krebs cycle, ultimately leading to mineralization into carbon dioxide and water. nih.govej-geo.org

The presence of the 2-(2-ethoxyethoxy) side chain on the benzoic acid ring of the target compound is expected to influence the rate and specificity of biodegradation. The ether linkages within this chain may require specific ether-cleaving enzymes (etherases) for complete breakdown. While the core benzoic acid ring is likely degraded through a catechol-like intermediate, the complete mineralization of this compound would also depend on the cleavage of the ethoxyethoxy group.

Environmental Persistence and Mobility

Specific experimental data on the environmental persistence and mobility of this compound are limited. matrixscientific.comcymitquimica.comfishersci.fr However, its environmental behavior can be inferred from its chemical structure and data from analogous compounds, such as benzoic acid and other glycol ethers.

The parent compound, benzoic acid, is generally considered to be readily biodegradable under aerobic conditions and is not expected to adsorb significantly to soil or sediment, suggesting potential mobility in water. who.int However, some studies note that benzoic acid can persist through wastewater treatment processes and enter aquatic environments. researchgate.net

A more structurally related analogue, 2-(2-(2-ethoxyethoxy)ethoxy)-ethanol (TGEE), provides further insight. TGEE has physical properties that suggest that when it enters an aqueous environment, it will likely remain dissolved in water with limited volatilization. oecd.org Its high water solubility, high boiling point, and low vapor pressure support this tendency. oecd.org The soil/sediment partition coefficient (Koc), a measure of a chemical's tendency to bind to soil, has been estimated for TGEE to be 10. oecd.org This low Koc value indicates high soil mobility, suggesting a potential for the compound to leach from soil into groundwater. oecd.org Furthermore, its low calculated octanol-water partition coefficient (log Kow) of -0.96 indicates that it is not expected to bioaccumulate in aquatic organisms. oecd.org

Given the structural similarities, this compound is also expected to be highly water-soluble and mobile in soil and aquatic systems. The carboxylic acid group and the ethoxyethoxy chain both contribute to its hydrophilic character.

Table 1: Physicochemical and Environmental Fate Properties of Analogue Compound TGEE

| Property | Value | Implication for Environmental Fate | Source |

| Water Solubility | Miscible (25 °C) | Tends to remain dissolved in the aqueous phase. | oecd.org |

| Boiling Point | 256 °C | Low volatility from water. | oecd.org |

| Vapor Pressure | < 0.01 mm Hg (20 °C) | Low volatility from water. | oecd.org |

| Log K_ow | -0.96 (calculated) | Not expected to bioaccumulate. | oecd.org |

| K_oc_ | 10 (estimated) | High mobility in soil; potential to leach to groundwater. | oecd.org |

Ecotoxicological Assessment Methodologies

The assessment typically includes:

Acute Toxicity Tests : These tests determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a short period, usually 24 to 96 hours.

Chronic Toxicity Tests : These evaluate the effects of longer-term exposure on survival, growth, and reproduction. The No-Observed-Adverse-Effect-Level (NOAEL) is a key endpoint.

Algal Toxicity Tests : These measure the inhibition of growth (EC50) in algae or cyanobacteria, which form the base of many aquatic food webs.

Microbial Toxicity Tests : The impact on microorganisms, such as those in sewage treatment plants, is assessed to ensure that the substance does not disrupt waste treatment processes. oecd.org

Biodegradability Tests : Standard tests, such as the OECD 301 series, are used to determine if a chemical is readily biodegradable. researchgate.net

For benzoic acid , ecotoxicological assessments show it to have a low to moderate toxicity profile in the aquatic compartment. who.int The lowest reported EC50 value from a chronic study was 9 mg/L for the cyanobacterium Anabaena inaequalis, while LC50/EC50 values for other aquatic species ranged from 60 to 1291 mg/L. who.int

For the analogue 2-(2-(2-ethoxyethoxy)ethoxy)-ethanol (TGEE) , assessments indicate a low acute aquatic toxicity. oecd.org These findings are summarized in the table below.

Table 2: Ecotoxicological Data for Analogue Compound TGEE

| Test Organism | Endpoint | Result | Classification | Source |

| Pimephales promelas (Fathead Minnow) | 96-hr LC50 | > 10,000 mg/L | Low acute toxicity | oecd.org |

| Daphnia magna (Water Flea) | 48-hr LC50 | 10,000 mg/L | Low acute toxicity | oecd.org |

| Algae | LC50 (modeled) | > 10,000 mg/L | Low acute toxicity | oecd.org |

| Sewage Treatment Microorganisms | IC50 | > 10,000 mg/L | Will not adversely affect sewage treatment. | oecd.org |

Degradation through Advanced Oxidation Processes (AOPs) for Related Compounds

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). peacta.orgscielo.br These methods are particularly effective for degrading persistent and biorefractory compounds. While specific AOP studies on this compound are scarce, extensive research on benzoic acid and its derivatives demonstrates the efficacy of these technologies.

Common AOPs applicable to benzoic acid derivatives include:

Fenton and Photo-Fenton Processes : The classic Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. scielo.brsci-hub.se The process can be enhanced with UV light (photo-Fenton), which promotes the recycling of the iron catalyst and generates additional radicals. scielo.br The efficiency of benzoic acid degradation in Fenton systems can be significantly improved by adding reducing agents like hydroxylamine (B1172632), which accelerates the Fe³⁺/Fe²⁺ redox cycle. sci-hub.se

Catalytic Oxidation : Systems using other catalysts, such as copper ions (Cu²⁺) with H₂O₂, have also been shown to be highly effective. For a mixture of benzoic acid derivatives (p-hydroxybenzoic, gallic, and vanillic acids), a Cu²⁺/H₂O₂ system achieved nearly 100% removal of total organic carbon (TOC) within 60 minutes at 80°C, proving more effective than the typical Fenton reagent under certain conditions. doi.org

Electrochemical Advanced Oxidation Processes (EAOPs) : These methods generate hydroxyl radicals electrochemically. peacta.org Anodic oxidation, particularly with boron-doped diamond (BDD) electrodes, is a powerful EAOP. Studies on the electrochemical oxidation of benzoic acid over BDD electrodes show that degradation proceeds through the hydroxylation of the aromatic ring, forming various monohydroxybenzoic acids as intermediates. researchgate.net However, it is important to note that these degradation by-products can sometimes be more toxic than the original compound. researchgate.net

Table 3: Summary of AOP Studies on Benzoic Acid and its Derivatives

| AOP Method | Target Compound(s) | Key Findings | Source |

| Fenton Reaction with Reducing Agents | Benzoic acid | The addition of hydroxylamine significantly enhanced degradation rates and expanded the effective pH range compared to the conventional Fenton system. | sci-hub.se |

| Catalytic Wet Peroxide Oxidation | p-hydroxybenzoic, gallic, and vanillic acids | The Cu²⁺/H₂O₂ system was highly effective, achieving nearly 100% TOC removal at 80°C. | doi.org |

| Electrochemical Oxidation (Anodic) | Benzoic acid | Degradation over BDD electrodes proceeded via hydroxylation of the aromatic ring. Treatment time and initial substrate concentration were key parameters. | researchgate.net |

| Photoelectro-Fenton (PEF) | Various industrial pollutants | Combining electrochemical methods with UV light enhances the formation of hydroxyl radicals and the photolysis of intermediates, improving mineralization. | scielo.br |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The advancement of research into 2-(2-Ethoxyethoxy)benzoic acid and its derivatives is contingent upon the development of efficient and versatile synthetic methodologies. While classical methods such as Williamson ether synthesis followed by oxidation are viable, future research should focus on more innovative and sustainable approaches.

Organocatalysis: Metal-free catalytic systems are gaining prominence due to their lower toxicity and environmental impact. The use of N-heterocyclic carbenes (NHCs) has been effective in the ring-opening polymerization of epoxides, a strategy that could be adapted for the controlled synthesis of ethoxyethoxy chains of varying lengths before attachment to the aromatic ring. acs.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could streamline its production, allowing for rapid generation of analogues for screening purposes. This might involve sequential etherification and oxidation steps within an integrated flow system.

Biocatalysis: The use of enzymes for specific transformations could provide a green alternative to conventional chemical reagents. Research into lipases or etherases for the formation of the ether linkage, or oxidases for the selective oxidation of a precursor, could yield highly pure products under mild conditions.

Advanced Precursors: The synthesis of related compounds often involves the O-alkylation of a hydroxybenzoic acid ester with a suitable chloro- or bromo-substituted ethoxyethane, followed by hydrolysis of the ester. nih.gov For instance, the synthesis of fluoropegylated benzoic acids utilized O-alkylation of a 4-hydroxy-benzoic acid methyl ester with reagents like 2-(2-chloroethoxy)ethanol (B196239). nih.gov Similarly, peptoid synthesis has utilized 2-(2-ethoxyethoxy)ethylamine as a key building block, which is synthesized from 2-(2-ethoxyethoxy)ethyl tosylate. jove.com Future work could explore a wider range of functionalized ethoxyethoxy precursors to introduce diverse functionalities into the final molecule.

Discovery of New Biological Targets and Therapeutic Modalities

The benzoic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents. The addition of the ethoxyethoxy group modifies its physicochemical properties, potentially enabling new interactions with biological targets.

Enzyme Inhibition: Benzoic acid derivatives have been successfully designed as inhibitors for various enzymes. For example, a series of benzoic acid derivatives were synthesized and tested as inhibitors of influenza neuraminidase. nih.gov Others have been investigated as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for diabetes and obesity. researchgate.net Future research could screen this compound and its analogues against a broad panel of enzymes, such as proteases, kinases, and hydrolases. The ethoxyethoxy chain could potentially access unique binding pockets or confer allosteric inhibition properties, as seen in the development of TNFα inhibitors. acs.org

Receptor Modulation: Derivatives of benzoic acid have been developed as ligands for G-protein coupled receptors (GPCRs), such as the D3 dopamine (B1211576) receptor. nih.gov The flexibility and hydrogen bonding capability of the ethoxyethoxy side chain could be exploited to design novel GPCR modulators with improved selectivity and pharmacokinetic profiles.

Fragment-Based Drug Design (FBDD): The compound itself can be considered a fragment that could be used in FBDD campaigns. High-throughput screening of a fragment library containing this compound against various disease-relevant proteins could identify initial hits. These hits could then be optimized by chemically modifying either the benzoic acid ring or the ethoxyethoxy tail to improve potency and drug-like properties. acs.org

Targeted Drug Delivery: The structural features of this compound make it a candidate for use as a linker in more complex therapeutic constructs. For instance, the related compound 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide serves as a linker in antibody-drug conjugates (ADCs), where the hydrophilic chain improves aqueous solubility and pharmacokinetic properties. Future work could explore the incorporation of this compound into ADCs or other targeted delivery systems.

Integration into Advanced Material Systems

The amphiphilic nature of this compound suggests its potential utility in materials science, extending beyond its biological applications.

Polymer and Coating Formulations: Glycol ethers like 2-(2-ethoxyethoxy)ethanol are used as solvents and coalescing agents in paints, lacquers, and coatings to improve gloss and retard evaporation. dcceew.gov.aumdpi.com The benzoic acid moiety could allow for the covalent incorporation of this compound into polymer backbones, creating materials with tailored surface properties, flexibility, and solvent resistance.

Hydrogel Formation: The ability of the carboxylic acid to form hydrogen bonds, combined with the flexible, hydrophilic ether chain, makes this molecule a potential component for creating self-assembling hydrogels. These materials could find applications in tissue engineering, controlled-release drug delivery, and as matrices for cell culture.

Nanoparticle Stabilization: The benzoic acid group can anchor to the surface of metal oxide nanoparticles, while the ethoxyethoxy chain can provide steric stabilization in aqueous or non-aqueous media. This could be valuable for creating stable nanoparticle dispersions for use in catalysis, electronics, or biomedical imaging.

Liquid Crystal Modifiers: The combination of a rigid aromatic core and a flexible aliphatic chain is a common motif in liquid crystal molecules. While this compound itself is unlikely to be mesogenic, it could be used as a dopant or a precursor for the synthesis of more complex liquid crystalline materials, potentially modifying the phase behavior and electro-optical properties of host systems.

Development of Structure-Based Drug Design Principles

To rationally design next-generation molecules based on the this compound scaffold, a deep understanding of its structure-activity relationships (SAR) is essential.

Crystallographic Analysis: A crucial first step is to obtain high-resolution crystal structures of this compound and its derivatives in complex with their biological targets. X-ray crystallography of benzoic acid derivatives bound to influenza neuraminidase, for example, revealed unexpected binding modes that guided further design efforts. nih.gov Such structural data would provide invaluable insights into the specific atomic interactions responsible for binding affinity and selectivity.

Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can be employed to understand the conformational preferences of the flexible ethoxyethoxy chain and its influence on binding. This can help predict how modifications to the chain length or substitution on the aromatic ring will affect target engagement.

Pharmacophore Modeling: By comparing the structures and activities of a library of this compound analogues, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can be used as a virtual screening tool to identify new lead compounds from large chemical databases.

Allosteric Site Targeting: The flexible side chain may allow derivatives to bind to allosteric sites, which are often less conserved than active sites, potentially leading to more selective drugs. Structure-based design efforts could specifically aim to lengthen or modify the ethoxyethoxy chain to reach and interact with known or predicted allosteric pockets on a target protein, a strategy successfully used for TNFα. acs.org

Comprehensive Environmental Impact Assessments

As with any chemical intended for widespread use, a thorough evaluation of its environmental fate and potential toxicity is imperative.

Biodegradation Pathways: Research is needed to determine the biodegradability of this compound in various environmental compartments, such as soil and water. Studies on related glycol ethers and benzoic acid suggest that bacteria are likely to break them down. dcceew.gov.aunih.gov Identifying the metabolic pathways and the resulting degradation products is crucial to ensure that no persistent or more toxic intermediates are formed. Under certain conditions, benzoic acid itself can form compounds that become persistent organic pollutants. nih.gov

Aquatic Toxicity: The ecotoxicity of the compound must be assessed. Standardized tests on representative aquatic organisms (e.g., algae, daphnia, fish) are necessary to determine its acute and chronic toxicity. lps.org While data exists for components like 2-(2-ethoxyethoxy)ethanol and benzoic acid, the toxicity of the combined molecule must be empirically determined. lps.org

Bioaccumulation Potential: The octanol-water partition coefficient (log P) provides an indication of a substance's potential to bioaccumulate in organisms. The calculated XLogP3 for the parent compound 2-ethoxybenzoic acid is 1.295, suggesting a low potential for bioaccumulation. fishersci.fr Experimental verification for this compound is needed to confirm this prediction.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Ethoxyethoxy)benzoic acid, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via alkylation of salicylic acid derivatives. A documented approach involves reacting salicylic acid with diethyl sulfate in the presence of a quaternary ammonium salt and alkali hydroxide, followed by acidification . Key considerations include:

- Catalyst Selection : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

- Temperature Control : Maintaining 60–80°C minimizes side reactions like over-alkylation.

- Purification : Recrystallization from ethanol-water mixtures improves purity. Safety protocols for handling mineral acids (e.g., HCl during acidification) are critical .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise structural data. For example, triclinic crystals (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, and angles α = 106.784°, β = 97.222°, γ = 92.444° have been reported. Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) and refinement using SHELXL software validate bond lengths and angles .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers away from oxidizing agents. Emergency procedures for spills include neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can conflicting data between computational models and experimental spectra be resolved for ethoxy-substituted benzoic acids?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311++G(d,p)) with SCXRD data to validate torsional angles of the ethoxyethoxy side chain.

- Spectroscopic Validation : IR and NMR spectra should align with predicted vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) and proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm). Discrepancies may arise from solvent effects or crystal packing, requiring iterative refinement .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Stepwise Alkylation : Sequential addition of ethylating agents reduces di-alkylation byproducts.

- Byproduct Analysis : HPLC-MS identifies impurities (e.g., unreacted salicylic acid or over-alkylated derivatives). Gradient elution (acetonitrile/water + 0.1% formic acid) resolves these compounds for quantification .

Q. How does the ethoxyethoxy moiety influence the compound’s solubility and reactivity in biological assays?

- Methodological Answer :

- Solubility Profiling : The ethoxyethoxy chain enhances hydrophilicity (logP ~1.2) compared to unsubstituted benzoic acids. Solubility in PBS (pH 7.4) can be measured via shake-flask method.

- Reactivity Studies : The side chain’s electron-donating effect stabilizes carboxylate anions, affecting pKa (~3.5). This impacts interactions with enzymes like tyrosinase, where competitive inhibition with catechol substrates has been observed .

Contradiction Analysis

- Synthesis Routes : uses diethyl sulfate, while similar compounds (e.g., 2-ethyl-6-hydroxybenzoic acid) employ esterification with ethanol and H₂SO₄ . Reconciling these requires evaluating alkylation efficiency vs. ester hydrolysis risks.

- Inhibition Mechanisms : Benzoic acid derivatives show competitive inhibition with catechol in tyrosinase assays, but cyanide’s noncompetitive inhibition suggests distinct binding sites. Dual-mechanism studies using Lineweaver-Burk plots are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro